2-iodo-4-nitro-1-phenoxybenzene
Overview
Description
2-iodo-4-nitro-1-phenoxybenzene is an organic compound with the molecular formula C12H8INO3 It is a derivative of benzene, featuring an iodine atom, a nitro group, and a phenoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-4-nitro-1-phenoxybenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Nitration of Phenol: Phenol is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 4-nitrophenol.
Phenylation: 4-nitrophenol is then reacted with iodobenzene in the presence of a base such as potassium carbonate and a palladium catalyst to form 4-nitro-1-phenoxybenzene.
Iodination: Finally, 4-nitro-1-phenoxybenzene is iodinated using iodine and a suitable oxidizing agent like hydrogen peroxide to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-iodo-4-nitro-1-phenoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The iodine and nitro groups on the benzene ring make it susceptible to further substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid.
Coupling Reactions: The iodine atom allows for coupling reactions such as Suzuki and Heck reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Reduction: Tin and hydrochloric acid or catalytic hydrogenation.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate.
Major Products
Reduction: 2-iodo-4-amino-1-phenoxybenzene.
Coupling Reactions: Various biaryl compounds depending on the coupling partner used.
Scientific Research Applications
2-iodo-4-nitro-1-phenoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of new drugs due to its potential biological activity.
Materials Science: It is explored for use in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2-iodo-4-nitro-1-phenoxybenzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution, the iodine and nitro groups influence the reactivity of the benzene ring, directing incoming electrophiles to specific positions. In reduction reactions, the nitro group is converted to an amino group, altering the compound’s chemical properties.
Comparison with Similar Compounds
Similar Compounds
2-iodo-4-nitrophenol: Similar structure but lacks the phenoxy group.
4-iodo-2-nitrophenol: Similar structure but with different positions of the iodine and nitro groups.
2-iodo-4-nitroanisole: Similar structure but with a methoxy group instead of a phenoxy group.
Uniqueness
2-iodo-4-nitro-1-phenoxybenzene is unique due to the presence of both iodine and nitro groups on the benzene ring along with a phenoxy group. This combination of substituents imparts distinct chemical reactivity and potential for diverse applications in organic synthesis and materials science.
Properties
IUPAC Name |
2-iodo-4-nitro-1-phenoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8INO3/c13-11-8-9(14(15)16)6-7-12(11)17-10-4-2-1-3-5-10/h1-8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFPJAMXJNFVRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8INO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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